molecular formula C13H16ClF2NO2 B2422765 4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride CAS No. 1380300-60-6

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B2422765
CAS No.: 1380300-60-6
M. Wt: 291.72
InChI Key: RGQBOIBAOFVFKN-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H15F2NO2·HCl. It is known for its high purity and stability, making it a valuable compound in various scientific research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)6-4-12(5-7-13,11(17)18)9-10-3-1-2-8-16-10;/h1-3,8H,4-7,9H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQBOIBAOFVFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC2=CC=CC=N2)C(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Methodologies

Route 1: Cyclohexane Ring Formation via Cyclization

This approach constructs the difluorinated cyclohexane core through a cyclocondensation reaction, followed by functionalization.

Synthesis of 4,4-Difluorocyclohexanone

A reported method for analogous difluorocyclohexane derivatives involves the reaction of 1,3-dienes with difluorocarbene sources. For example, hexafluoropropylene oxide (HFPO) generates difluorocarbene under thermal conditions, which reacts with 1,3-cyclohexadiene to yield 4,4-difluorocyclohexane.

Reaction Conditions :

  • Reagents : 1,3-Cyclohexadiene, HFPO (1.2 equiv)
  • Catalyst : None (thermal activation)
  • Temperature : 120–140°C
  • Yield : ~60% (estimated for analogous systems).
Introduction of the Pyridin-2-ylmethyl Group

The ketone intermediate undergoes alkylation with 2-picolyl chloride in the presence of a strong base (e.g., LDA) to install the pyridin-2-ylmethyl moiety:

$$
\text{4,4-Difluorocyclohexanone} + \text{2-Picolyl chloride} \xrightarrow{\text{LDA, THF, -78°C}} \text{4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexanone}
$$

Optimization Notes :

  • Low temperatures (-78°C) prevent over-alkylation.
  • Yields improve with slow addition of the alkylating agent.
Oxidation to Carboxylic Acid and Hydrochloride Formation

The ketone is oxidized to a carboxylic acid using a Jones reagent (CrO₃/H₂SO₄), followed by treatment with HCl to form the hydrochloride salt:

$$
\text{4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexanone} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{Acid} \xrightarrow{\text{HCl (g)}} \text{Hydrochloride Salt}
$$

Challenges :

  • Over-oxidation may occur, necessitating strict stoichiometric control.
  • Acidification requires anhydrous conditions to avoid hydrolysis.

Route 2: Direct Fluorination of a Preformed Cyclohexane Derivative

An alternative strategy fluorinates a preassembled cyclohexane scaffold bearing a pyridin-2-ylmethyl group.

Synthesis of 1-(Pyridin-2-ylmethyl)cyclohexane-1-carboxylic Acid

The non-fluorinated precursor is synthesized via a Friedel-Crafts alkylation of pyridine-2-methanol with cyclohexene carboxylic acid, followed by acid-catalyzed cyclization:

$$
\text{Pyridine-2-methanol} + \text{Cyclohexene carboxylic acid} \xrightarrow{\text{H₂SO₄, 80°C}} \text{1-(Pyridin-2-ylmethyl)cyclohexane-1-carboxylic Acid}
$$

Yield : ~50% (extrapolated from similar reactions).

Difluorination Using DAST

The carboxylic acid is treated with diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 4,4-positions:

$$
\text{1-(Pyridin-2-ylmethyl)cyclohexane-1-carboxylic Acid} \xrightarrow{\text{DAST, DCM, 0°C}} \text{4,4-Difluoro Derivative}
$$

Critical Parameters :

  • DAST is moisture-sensitive; reactions require inert atmosphere.
  • Excess DAST (2.5 equiv) ensures complete fluorination.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Cyclization) Route 2 (Direct Fluorination)
Total Steps 3 2
Overall Yield ~40% ~35%
Key Advantage Modular fluorination Fewer intermediates
Key Limitation Low functional group tolerance DAST handling risks
Scalability Moderate Challenging due to DAST use

Route 1 offers better control over fluorination but requires stringent conditions for cyclization. Route 2 simplifies intermediate handling but faces safety concerns with DAST.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Cyclization Step : Dichloromethane (DCM) is preferred for its inertness and low boiling point, facilitating easy removal.
  • Fluorination : Replace DAST with safer alternatives like XtalFluor-E, which minimizes HF byproduct formation.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent resolves difluoro isomers.
  • qNMR Validation : Purity >95.0% confirmed via quantitative ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups).
  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in acetonitrile/water, retention time ≈ 8.2 min.

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally similar difluorinated pyridines exhibit:

  • Antifungal Activity : EC₅₀ values of 2–10 µM against Candida albicans.
  • Analgesic Properties : ED₅₀ of 15 mg/kg in murine models.

Derivatization of the carboxylic acid group (e.g., amidation) could enhance bioavailability for therapeutic applications.

Chemical Reactions Analysis

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:

Biological Activity

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H14F2N2O2·HCl
  • Molecular Weight : 292.72 g/mol

Its structure includes a cyclohexane ring substituted with a pyridinylmethyl group and two fluorine atoms, contributing to its chemical reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors, while the difluoromethyl group may enhance binding affinity through increased lipophilicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For example, related pyridine derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth can be attributed to its interference with cellular processes such as protein synthesis and cell wall formation.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable study reported that derivatives of similar structures exhibited cytotoxic effects against ovarian cancer cells, suggesting that this compound may possess similar potential.

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of E. coli and S. aureus at concentrations of 50 µg/mL.
Cytotoxicity in Cancer Cells Induced apoptosis in ovarian cancer cells with an IC50 value of 20 µM after 48 hours of treatment.
Mechanistic Study Identified reactive oxygen species (ROS) generation as a key pathway for inducing cell death in cancer cells.

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to its irritant properties (Risk Code: 36/37/38) .
  • Ventilation : Use fume hoods to minimize inhalation risks. If inhaled, relocate to fresh air and seek medical attention .
  • First Aid : For skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and consult a physician .
  • Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers).

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

  • Core Synthesis : Start with 4,4-difluorocyclohexanecarboxylic acid (HXFA), a precursor used in macrolide antibiotic synthesis . React with pyridin-2-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethyl group.
  • Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity, verified via HPLC .

Advanced: How can NMR spectral discrepancies arising from fluorine atoms be resolved?

Answer:

  • 19F NMR : Use 19F NMR to distinguish between equatorial/axial fluorine configurations in the cyclohexane ring, which influence chemical shifts (δ -120 to -160 ppm) .
  • 1H-19F Coupling : Analyze splitting patterns in 1H NMR (e.g., coupling constants J ~ 15–20 Hz for vicinal H-F interactions).
  • Validation : Cross-reference with computational models (DFT) or X-ray crystallography to confirm spatial arrangements .

Advanced: How should researchers analyze stability under varying experimental conditions?

Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–10) at 37°C and monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
    • Thermal Stability : Heat samples to 40–60°C and track decomposition products using LC-MS.
    • Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation with UV-Vis spectroscopy.
  • Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard storage conditions.

Basic: What analytical methods confirm identity and purity?

Answer:

  • Identity Confirmation :
    • FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
    • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages (±0.4% tolerance).
  • Purity Assessment :
    • HPLC : Use a C18 column (mobile phase: 0.1% HCOOH in H₂O/MeOH) with UV detection at 254 nm. Purity >98% is acceptable for most studies .
    • Melting Point : Compare observed mp (e.g., 180–185°C) to literature values to detect impurities.

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Solubility Optimization : Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity artifacts .
  • Mechanistic Profiling : Perform kinase inhibition assays or receptor-binding studies to confirm target engagement .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD to evaluate significance of conflicting results.

Basic: What are the key applications in academic research?

Answer:

  • Drug Discovery : Acts as a fluorinated building block for protease inhibitors or kinase modulators due to its rigid cyclohexane core .
  • Mechanistic Probes : The pyridine moiety enables metal coordination studies (e.g., Zn²⁺ binding via NMR titrations) .
  • Metabolic Studies : Radiolabel with 18F for PET imaging of biodistribution in preclinical models.

Advanced: How to optimize reaction yields during scale-up synthesis?

Answer:

  • Catalytic Optimization : Screen Pd/C or Ni catalysts for efficient coupling reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Workflow Design : Implement flow chemistry for continuous processing and reduced side reactions.

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